2-(5-Methylpyridin-2-yl)isoindoline-1,3-dione
Overview
Description
2-(5-Methylpyridin-2-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tyrosinase Inhibition and Antioxidant Properties
A series of derivatives including 2-((pyridinylamino)methyl)isoindoline-1,3-dione were studied for their antioxidant and antityrosinase properties. One derivative exhibited higher tyrosinase inhibitory activity than the control, showcasing potential applications in relevant fields (Then et al., 2018).
Corrosion Inhibition
Novel aza-pseudopeptides, including isoindoline-1,3-dione derivatives, were synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds showed efficient corrosion inhibition, indicating their potential use in materials protection (Chadli et al., 2017).
Antimicrobial Activity
The compound 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione was synthesized and its structure confirmed. This compound exhibited moderate antimicrobial activity against S. aureus and C. albicans, highlighting its potential in antimicrobial applications (Ghabbour & Qabeel, 2016).
Antibacterial Agent Precursor
The synthesis of (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione was developed, a key precursor for building antibacterial agents containing 2-oxazolidinone, underlining its importance in the development of new antibacterial drugs (Rajesh et al., 2011).
Optoelectronic Applications
A series of novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives were synthesized for optoelectronic applications. These compounds demonstrated high thermal stability and potential as fluorescent compounds, indicating their use in optoelectronics (Mane et al., 2019).
Spectroscopic Characterization and Molecular Docking
Research on various isoindoline-1,3-dione derivatives has been conducted, focusing on their structural characterization and molecular docking studies, which are crucial for understanding their interaction mechanisms and potential applications in various fields (Multiple Sources).
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-6-7-12(15-8-9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZPLRYTBRYPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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